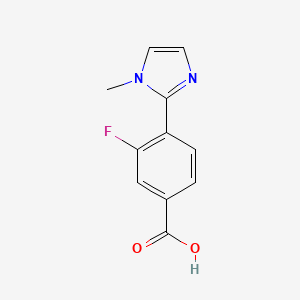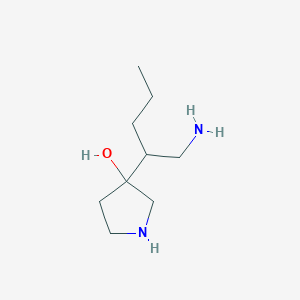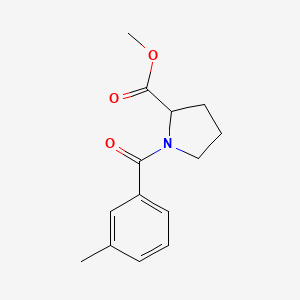
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Amination: The ethylamino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(ethylamino)-4-(4-chloro-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-bromo-1h-pyrazol-1-yl)butanoate
- Methyl 2-(ethylamino)-4-(4-fluoro-1h-pyrazol-1-yl)butanoate
Uniqueness
Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties. The iodo group can influence the compound’s reactivity, binding affinity, and overall stability.
Eigenschaften
Molekularformel |
C10H16IN3O2 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
methyl 2-(ethylamino)-4-(4-iodopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
MRFZUKIYNYAWPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCN1C=C(C=N1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)











